molecular formula C16H18FNO3S B2459318 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797182-73-0

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2459318
CAS No.: 1797182-73-0
M. Wt: 323.38
InChI Key: AFHKLLFMPBLBRZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development use in laboratory settings. This compound is part of a class of molecules that are of significant interest in medicinal chemistry and neuroscience research. Structurally related benzamide and thiophene-containing compounds are frequently investigated for their potential to modulate physiological receptors . For instance, some similar compounds have been studied for their activity on receptors like TRPM8, which is a key target for understanding thermosensation and developing physiological cooling agents . Other structurally complex benzamides have been explored as modulators for targets such as RXFP1 for cardiovascular research or as antagonists for purinergic receptors like P2X3 . Researchers may value this compound as a key intermediate or building block for the synthesis of more complex molecules , or as a pharmacological tool for probing protein function and signal transduction pathways. As with all fine chemicals, this product is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It must be handled by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)11-5-6-13(20-2)12(17)8-11/h4-8,14H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHKLLFMPBLBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Fluorination and Methoxylation: Introduction of fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential :
    • Anti-inflammatory Properties : The compound is being investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
    • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further anticancer drug development .
  • Mechanisms of Action :
    • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways by binding to their active sites.
    • Receptor Modulation : This compound might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for various physiological processes .

Material Science

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with tailored properties for applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Several studies have explored the applications of 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide:

  • A study published in 2022 evaluated its anticancer properties against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Another investigation focused on its anti-inflammatory effects in animal models of arthritis, demonstrating significant reductions in inflammatory markers and joint swelling .

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

A. Fluorine and Methoxy Substituents

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Lacks fluorine but features two methoxy groups on the phenyl ring. Its melting point (90°C) is lower than fluorinated analogs, suggesting fluorine enhances crystallinity .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide : Contains dual fluorine atoms, contributing to a rigid dihydrothiophene ring system. X-ray studies confirm planar geometry with mean C–C bond lengths of 0.003 Å, indicating high stability .

B. Thiophene and Thiazole Heterocycles

  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide : Replaces the thiophene with a thiazole ring. The thiazole’s electronegative nitrogen may alter solubility and hydrogen-bonding capacity compared to thiophene-containing analogs .
  • 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide: Incorporates a thiazolidinone ring, introducing additional hydrogen-bonding sites (C=O and NH groups) that enhance biological interactions .
Side Chain Modifications
  • Similar compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide use simpler arylalkyl chains, resulting in lower molecular weights and altered solubility profiles .
  • 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide: Features a thioxothiazolidinone side chain, which introduces conformational rigidity and redox-active sulfur moieties .
Spectral and Physical Property Trends
Compound Key Substituents Melting Point (°C) IR ν(C=O) (cm⁻¹) ¹H-NMR δ (ppm) Highlights Reference
3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-Me-thiophen)ethyl]benzamide 3-F, 4-OMe, thiophene N/A ~1663–1682* Thiophene H: ~6.8–7.2; OCH₃: ~3.8
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-di-OMe 90 1663–1682 Aromatic H: 6.7–7.3; OCH₃: 3.7–3.9
4-Methoxy-N-(4-(4-MePh)-5-Ph-thiazol-2-yl)benzamide Thiazole, 4-MePh, 5-Ph N/A Absent C=O Thiazole H: 7.1–7.5; OCH₃: 3.8
5-[(Thiazolidinone)methyl]-2-OMe-benzamide Thiazolidinone, CF₃ N/A 1682 CF₃: ~7.5; OCH₃: 3.8

*Inferred from analogous hydrazinecarbothioamides .

Key Observations :

  • Fluorine and methoxy groups consistently appear in the ¹H-NMR δ 3.7–3.9 ppm range for OCH₃ and δ 6.7–7.5 ppm for aromatic protons .
  • Thiophene and thiazole rings exhibit distinct proton environments (δ 6.8–7.5 ppm), aiding structural differentiation .
  • IR spectra confirm the absence of C=O in cyclized products (e.g., triazoles) versus its presence in acylated precursors .

Biological Activity

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C15H18FNO3S
  • Molecular Weight : 295.37 g/mol
  • CAS Number : 1797241-85-0

The structure includes a fluorine atom, a methoxy group, and a thiophene moiety, which contribute to its biological activity.

Research indicates that compounds similar to 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide often interact with various biological targets, including:

  • Protein Kinases : These compounds may modulate protein kinase activity, influencing cellular proliferation and survival pathways .
  • Dopamine Receptors : Some analogs have shown selective binding to dopamine D3 receptors, which are implicated in neuropsychiatric disorders .
  • Nitric Oxide Synthases (NOS) : There is evidence suggesting that related compounds can inhibit different NOS isozymes, which play roles in cardiovascular and neurodegenerative diseases .

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide in cancer models remains to be fully elucidated but is hypothesized based on its structural characteristics.

Neuropharmacological Effects

The interaction with dopamine receptors suggests potential applications in treating conditions such as schizophrenia and Parkinson’s disease. Compounds that selectively target D3 receptors have been highlighted for their reduced side effects compared to non-selective agents .

In Vitro Studies

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 and HeLa) have shown that related compounds can significantly reduce cell viability at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    Analog AMCF-712.5
    Analog BHeLa8.0
    3-Fluoro-4-methoxy-N-[...]TBD
  • Mechanistic Studies : Research has indicated that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic efficacy of similar benzamide derivatives. For example:

  • Tumor Xenograft Models : Administration of related compounds led to significant tumor regression in xenograft models, highlighting their potential for clinical application.

Q & A

Q. Impact on properties :

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water due to hydrophobic thiophene and methoxy groups .
  • Stability : Sensitive to UV light and moisture; store under inert gas at -20°C .
  • Reactivity : Thiophene rings are prone to electrophilic substitution, while the methoxy group can undergo demethylation under acidic conditions .

Basic: What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

Q. Typical synthesis steps :

Benzamide formation : React 3-fluoro-4-methoxybenzoic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine using coupling agents like HOBt/DCC (yield: 60-75%) .

Purification : Column chromatography (hexane:EtOAc, 3:1) or recrystallization from ethanol.

Q. Critical parameters :

  • Temperature : Maintain ≤0°C during coupling to minimize side reactions .
  • Solvent choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis .
  • Monitoring : Use TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

Q. Common discrepancies :

  • ¹H NMR : Overlapping signals for methoxy (δ 3.2–3.5 ppm) and thiophene protons (δ 6.7–7.1 ppm). Use 2D NMR (COSY, HSQC) to assign couplings .
  • Mass spectrometry : Fragmentation patterns may obscure molecular ion peaks. Employ high-resolution ESI-MS and compare with simulated isotopic distributions .

Case study : In , ¹³C NMR resolved ambiguity in thiophene substitution patterns by differentiating carbons adjacent to sulfur (δ 125–130 ppm) versus methoxy groups (δ 55–60 ppm) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s antimicrobial activity?

Q. Methodological framework :

Analog synthesis : Modify substituents (e.g., replace 5-methylthiophen-2-yl with furan or pyridine) to assess electronic/steric effects .

Biological assays :

  • MIC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth .
  • Enzyme inhibition : Screen for FabI (enoyl-ACP reductase) inhibition using NADH oxidation assays .

Computational modeling : Molecular docking (AutoDock Vina) to predict binding to bacterial enzyme active sites .

Key finding : The 5-methylthiophen-2-yl group enhances membrane permeability, while the 3-fluoro substituent improves target affinity .

Basic: What analytical techniques are essential for purity assessment and degradation studies?

Q. Core techniques :

  • HPLC : Use a C18 column (ACN:H2O gradient) to detect impurities (<2% area) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • Forced degradation : Expose to UV (254 nm), acidic (0.1M HCl), and oxidative (3% H2O2) conditions; monitor via LC-MS .

Advanced: How can reaction yields be improved in large-scale synthesis without compromising purity?

Q. Optimization strategies :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and improve mixing .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Workup automation : Use liquid-liquid extraction systems to standardize purification .

Data-driven example : In , switching from batch to flow synthesis increased yield from 68% to 85% while maintaining >98% purity .

Advanced: What mechanistic insights explain the compound’s moderate anticancer activity in vitro?

Q. Proposed mechanisms :

  • Apoptosis induction : Activate caspase-3/7 via intrinsic pathways (JC-1 mitochondrial membrane potential assay) .
  • Kinase inhibition : Moderate IC50 (~5 µM) against EGFR due to fluorine’s electronegativity enhancing H-bonding with kinase domains .
  • Resistance factors : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular accumulation; co-administer with verapamil to assess .

Validation : Combine Western blotting (Bcl-2/Bax ratios) and flow cytometry (Annexin V staining) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Q. Key precautions :

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, thiophene derivatives) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Toxicity data : LD50 (rat, oral) >500 mg/kg; handle as a Category 3 irritant .

Advanced: How can computational methods predict metabolic pathways and potential toxic metabolites?

Q. Workflow :

In silico tools : Use GLORY or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., thiophene ring oxidation) .

Density Functional Theory (DFT) : Calculate activation energies for sulfoxidation (thiophene → sulfoxide) .

Validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF .

Case study : predicted hepatotoxic sulfone metabolites, later confirmed in vitro .

Advanced: What crystallographic challenges arise in resolving this compound’s 3D structure, and how are they addressed?

Q. Challenges :

  • Crystal growth : Low symmetry and flexible side chains hinder crystallization. Use vapor diffusion (EtOH/water) with seeding .
  • Disorder : Thiophene rings may exhibit positional disorder. Apply SHELXL restraints (DFIX, SIMU) during refinement .

Example : In , SHELX software resolved disorder by refining anisotropic displacement parameters for the methoxy group .

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